molecular formula C12H10N4OS B6462692 3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2548988-75-4

3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B6462692
CAS No.: 2548988-75-4
M. Wt: 258.30 g/mol
InChI Key: ODRIXEFCYKQYAZ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex heterocyclic compound Known for its significant chemical properties, this compound has been the focus of extensive research in various scientific fields

Biochemical Analysis

Biochemical Properties

3-(Methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . These interactions disrupt the normal function of these enzymes, leading to bacterial cell death.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . The compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, it affects gene expression by modulating transcription factors involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their activity . This binding is facilitated by the compound’s structural compatibility with the enzyme’s active site, allowing it to compete with natural substrates. Furthermore, the compound can induce conformational changes in the enzyme, rendering it inactive .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that the compound maintains its biological activity for extended periods, although slight decreases in potency may occur due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining an optimal therapeutic dose that maximizes efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in metabolites that are excreted via the kidneys . These metabolic processes can influence the compound’s bioavailability and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transport proteins such as P-glycoprotein, which can affect its cellular uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can cross the mitochondrial membrane and exert its effects on mitochondrial enzymes and pathways . This localization is crucial for its role in inducing apoptosis and affecting cellular metabolism.

Preparation Methods

The synthesis of 3-(methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves multi-step reactions starting from readily available precursors.

  • Synthetic Routes: : One of the most common synthetic routes begins with the reaction between phenylhydrazine and ethyl acetoacetate, forming a hydrazone intermediate. This is followed by cyclization with thioamide to form the triazole ring. Subsequent reactions with appropriate alkylating agents introduce the methylsulfanyl group.

  • Reaction Conditions: : The reactions are typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Solvents such as ethanol or dimethylformamide (DMF) are often employed, and reactions may be catalyzed by acids or bases depending on the step.

  • Industrial Production Methods: : Industrial production may involve optimization of the laboratory synthesis to large scale with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and automation can be used to enhance the efficiency of production.

Chemical Reactions Analysis

3-(Methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one exhibits a variety of chemical reactivities:

  • Oxidation: : The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : The compound can undergo reduction reactions, often targeting the triazole ring or the phenyl group using reducing agents such as sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl group or the triazole ring. Common reagents include halides, amines, and organometallic compounds.

  • Major Products: : Depending on the reaction conditions and reagents used, the major products can include derivatives with modified functional groups, such as sulfoxides, sulfones, or substituted triazoles.

Scientific Research Applications

3-(Methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has numerous applications across different scientific disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of other heterocyclic compounds and for studying reaction mechanisms.

  • Biology: : Potential use as a probe in biological assays to study enzyme interactions and protein binding due to its unique structure.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Industry: : May be used in the production of dyes, pigments, and other materials where complex heterocycles are required.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(Methylsulfanyl)-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one stands out due to its unique structural features and versatility in chemical reactions.

  • Similar Compounds: : Other triazolo[4,3-a]pyrazines, such as 3-(methylthio)-7-phenyl-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one, share a similar backbone but differ in their substituents, impacting their reactivity and applications.

Properties

IUPAC Name

3-methylsulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-18-12-14-13-10-11(17)15(7-8-16(10)12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRIXEFCYKQYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C2N1C=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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